2-(3-Bromophenyl)ethyl cyclopropyl ketone
Overview
Description
Scientific Research Applications
New Routes to Clavine-type Ergot Alkaloids
Researchers have developed new synthetic pathways to clavine-type ergot alkaloids, starting from bromo ketones. Through a series of alkylation, intramolecular aldol condensation, ester group transformation, and cyclopropanation steps, they achieved the synthesis of cycloclavine, demonstrating the utility of cyclopropyl ketones in complex molecule construction (M. Incze et al., 2008).
Nickel-Catalyzed Cycloaddition
A study detailed the formation of nickeladihydropyran through the oxidative addition of cyclopropyl ketone to a nickel complex. This process is pivotal for nickel-catalyzed cycloaddition reactions, leading to cyclopentane compounds with carbonyl substituents, showcasing the ketone's role in creating complex cyclic structures (S. Ogoshi et al., 2006).
Ring-Opening Cycloisomerization
Another study explored the catalytic ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones, leading to the formation of various heterocyclic compounds. This work highlights the versatility of cyclopropyl ketones in synthesizing heterocycles, such as pyrans and furans, under different catalytic conditions (S. Ma et al., 2004).
Intermolecular Cyclopropanation
Research on the intermolecular cyclopropanation of carboxylic esters with dialkoxytitanacyclopropane reagents has shown the utility of cyclopropyl ketones in constructing the carbon skeleton of organic molecules. This methodology has been applied to the synthesis of natural compounds and their analogs, underscoring the importance of cyclopropyl ketones in organic synthesis (O. Kulinkovich, 2004).
Inhibition of Carbonic Anhydrase Isoenzymes
Cyclopropylcarboxylic acids and esters, as well as cyclopropylmethanols incorporating bromophenol moieties, were investigated for their inhibitory effects on carbonic anhydrase enzymes. This research demonstrates the potential biomedical applications of compounds derived from cyclopropyl ketones (M. Boztaş et al., 2015).
Photocatalysis in Cycloadditions
A photocatalytic system was utilized for the [3+2] reaction of aryl cyclopropyl ketones with olefins, forming highly substituted cyclopentane rings. This method highlights the role of cyclopropyl ketones in photocatalytic reactions, contributing to the development of new synthetic routes (Zhan Lu et al., 2011).
properties
IUPAC Name |
3-(3-bromophenyl)-1-cyclopropylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSWJYWDBRPVNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)ethyl cyclopropyl ketone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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